2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Overview
Description
“2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound with the molecular formula C12H17BFNO2 . It is a derivative of boric acid and is often used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The compound can be synthesized through a two-step substitution reaction . The structure of the compound is confirmed by NMR spectroscopy, MS, and single crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .Chemical Reactions Analysis
The compound is an important boric acid derivative and is obtained by a two-step substitution reaction .Physical And Chemical Properties Analysis
The compound is a white to off-white solid . It has a molecular weight of 294.13 and its InChI Code is 1S/C15H20BFO4/c1-14(2)15(3,4)21-16(20-14)11-8-10(6-7-12(11)17)9-13(18)19-5/h6-8H,9H2,1-5H3 .Scientific Research Applications
Synthesis and Structural Characterization
Research has focused on the synthesis and structural characterization of compounds related to 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. Studies have demonstrated methods for synthesizing boric acid ester intermediates with benzene rings, confirming their structures through spectroscopy (FTIR, 1H and 13C NMR) and X-ray diffraction. Density Functional Theory (DFT) calculations were used to further analyze the molecular structures, showing consistency with X-ray diffraction data. This demonstrates the compound's versatility in organic synthesis and materials science, providing foundational knowledge for further research and application development (Qing-mei Wu et al., 2021) (P.-Y. Huang et al., 2021).
Applications in Energy Storage and Sensing Technologies
Boron-based compounds, including those similar to this compound, have been explored for their potential in energy storage solutions, such as fluoride shuttle batteries. These studies highlight the role of boron-based anion acceptors in improving electrolyte performance by enhancing fluoride ion conductivity and solubility. This research could lead to advancements in battery technology, showcasing the application of such compounds in energy storage systems (A. C. Kucuk & T. Abe, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures are often used as intermediates in the synthesis of various organic compounds .
Mode of Action
It is known that boronic esters, such as this compound, are often used in organic synthesis due to their ability to form carbon-carbon bonds .
Biochemical Pathways
Boronic esters are commonly used in suzuki-miyaura cross-coupling reactions, which are important in the synthesis of various organic compounds .
Result of Action
It is known that the compound can be used as an intermediate in the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. For instance, the compound is typically stored at room temperature in an inert atmosphere . This suggests that exposure to oxygen or other reactive substances could potentially affect its stability and efficacy.
Properties
IUPAC Name |
2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(15)10(8)14/h5-7H,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYPICYMRVGSCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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